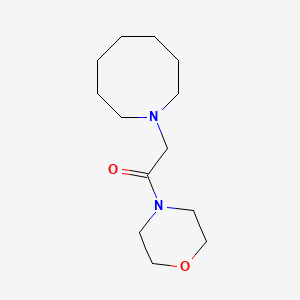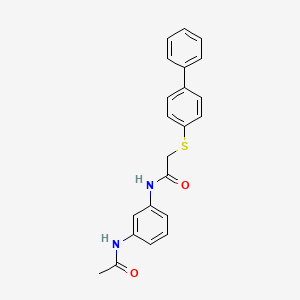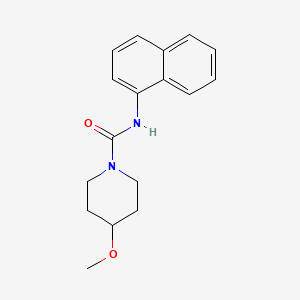
2-(Azocan-1-yl)-1-morpholin-4-ylethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Azocan-1-yl)-1-morpholin-4-ylethanone, also known as AME, is a chemical compound that has been widely used in scientific research. It is a heterocyclic compound that contains both nitrogen and oxygen atoms in its structure. AME has shown promising results in various research applications due to its unique chemical properties.
作用機序
The mechanism of action of 2-(Azocan-1-yl)-1-morpholin-4-ylethanone involves the inhibition of protein kinase CK2. CK2 is a serine/threonine kinase that phosphorylates various cellular proteins, including transcription factors, signaling molecules, and structural proteins. 2-(Azocan-1-yl)-1-morpholin-4-ylethanone binds to the ATP-binding site of CK2, thereby preventing its activity. This leads to the inhibition of various cellular processes that are regulated by CK2, such as cell proliferation and survival.
Biochemical and Physiological Effects:
2-(Azocan-1-yl)-1-morpholin-4-ylethanone has been found to have various biochemical and physiological effects in cells. It has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. 2-(Azocan-1-yl)-1-morpholin-4-ylethanone has also been found to inhibit the migration and invasion of cancer cells by regulating the expression of various matrix metalloproteinases. Additionally, 2-(Azocan-1-yl)-1-morpholin-4-ylethanone has been shown to regulate the expression of various genes involved in the cell cycle and DNA damage response.
実験室実験の利点と制限
2-(Azocan-1-yl)-1-morpholin-4-ylethanone has several advantages as a research tool. It is a potent inhibitor of CK2, making it a valuable tool to study the role of CK2 in various cellular processes. 2-(Azocan-1-yl)-1-morpholin-4-ylethanone has also been found to have low toxicity in cells, making it a safe tool to use in research experiments. However, there are also limitations to its use. 2-(Azocan-1-yl)-1-morpholin-4-ylethanone has poor solubility in water, which can make it difficult to use in certain experiments. Additionally, 2-(Azocan-1-yl)-1-morpholin-4-ylethanone has not been extensively studied in vivo, and its pharmacokinetics and pharmacodynamics are not well understood.
将来の方向性
There are several future directions for the use of 2-(Azocan-1-yl)-1-morpholin-4-ylethanone in scientific research. One potential direction is to study the efficacy of 2-(Azocan-1-yl)-1-morpholin-4-ylethanone as a cancer therapy in vivo. Another direction is to investigate the role of CK2 in various cellular processes, such as the regulation of autophagy and the immune response. Additionally, future studies could focus on the development of more potent and selective inhibitors of CK2, which could have potential therapeutic applications in various diseases.
合成法
The synthesis of 2-(Azocan-1-yl)-1-morpholin-4-ylethanone involves the reaction of 1-morpholino-4-chlorobutan-2-one with sodium azide. The reaction takes place in the presence of a catalyst, such as copper(I) iodide, in a solvent, such as dimethylformamide. The resulting product is then purified using column chromatography to obtain pure 2-(Azocan-1-yl)-1-morpholin-4-ylethanone. This synthesis method has been widely used in various research studies, and it has been found to be efficient and reliable.
科学的研究の応用
2-(Azocan-1-yl)-1-morpholin-4-ylethanone has been extensively used in scientific research due to its unique chemical properties. It has been found to be a potent inhibitor of protein kinase CK2, which is a key enzyme involved in various cellular processes, such as cell proliferation, differentiation, and apoptosis. 2-(Azocan-1-yl)-1-morpholin-4-ylethanone has also been found to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. Additionally, 2-(Azocan-1-yl)-1-morpholin-4-ylethanone has been used as a tool to study the role of CK2 in various cellular processes, such as the regulation of the cell cycle and DNA damage response.
特性
IUPAC Name |
2-(azocan-1-yl)-1-morpholin-4-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c16-13(15-8-10-17-11-9-15)12-14-6-4-2-1-3-5-7-14/h1-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCHWFIMOWGKAFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CCC1)CC(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[[2-(4-Fluorophenyl)cyclopropanecarbonyl]amino]-4-pyrrolidin-1-ylbenzamide](/img/structure/B7566204.png)
![1-[1-(2-Chlorophenyl)ethyl]piperidin-3-ol](/img/structure/B7566207.png)
![N-[[4-(3-oxopiperazine-1-carbonyl)phenyl]methyl]quinoline-4-carboxamide](/img/structure/B7566213.png)

![1-[3-(2,3-dihydroindole-1-carbonyl)phenyl]-3-[3-(3,4-dihydro-1H-isoquinolin-2-yl)-2-hydroxypropyl]urea](/img/structure/B7566216.png)
![N-cyclopropyl-7a-methyl-5-oxo-N-propan-2-yl-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B7566217.png)
![2-acetamido-N-[[4-(3-chlorophenyl)oxan-4-yl]methyl]-1,3-thiazole-4-carboxamide](/img/structure/B7566225.png)


![2-(2-Chlorophenyl)-5-[(3-nitro-1,2,4-triazol-1-yl)methyl]-1,3,4-oxadiazole](/img/structure/B7566243.png)

![2-[4-[(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)amino]piperidin-1-yl]-N-propylacetamide](/img/structure/B7566256.png)
![2-chloro-N-[2-[(2-chloropyridine-4-carbonyl)amino]-2-cyclopropylethyl]pyridine-4-carboxamide](/img/structure/B7566257.png)
